

Application Notes and Protocols for Benzoyltriethylsilane in Organic Synthesis

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Compound of Interest

Compound Name: Silane, benzoyltriethyl-

Cat. No.: B15394930

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These application notes provide a detailed overview of the experimental protocol for utilizing benzoyltriethylsilane as a benzoyl anion equivalent in reactions with organolithium reagents, leading to the formation of functionalized silyl ethers. This protocol is based on the principles of the Brook rearrangement, a key transformation in organosilicon chemistry.

Introduction

Benzoyltriethylsilane is a versatile acylsilane that can serve as a precursor to a benzoyl anion equivalent. Upon nucleophilic attack at the carbonyl carbon, a subsequent^{[1][2]}-Brook rearrangement can occur, which involves the migration of the triethylsilyl group from carbon to oxygen. This rearrangement is driven by the formation of a thermodynamically stable silicon-oxygen bond. The resulting carbanion can then be trapped by electrophiles, or in the absence of an external electrophile, can be protonated to yield a silyl ether. This reactivity provides a powerful tool for the construction of complex organic molecules.

Reaction Principle: The Brook Rearrangement

The core of this protocol lies in the Brook rearrangement of the adduct formed from the reaction of benzoyltriethylsilane with an organolithium reagent. The general mechanism is as follows:

- **Nucleophilic Addition:** The organolithium reagent (R-Li) adds to the electrophilic carbonyl carbon of benzoyltriethylsilane.

- **Alkoxide Formation:** This addition forms a lithium alkoxide intermediate.
- **[1][2]-Brook Rearrangement:** The triethylsilyl group migrates from the carbon atom to the oxygen atom, forming a more stable silyl ether and a new carbanion.
- **Protonation:** The newly formed carbanion is then protonated during aqueous workup to yield the final silyl ether product.

Experimental Protocol: Reaction of Benzoyltriethylsilane with Phenyllithium

This protocol details the reaction of benzoyltriethylsilane with phenyllithium to synthesize (1-phenyl-1-triethylsiloxy)benzene.

Materials:

- Benzoyltriethylsilane
- Phenyllithium (solution in a suitable solvent like cyclohexane/ether)
- Anhydrous diethyl ether (Et_2O)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Reagent Preparation:** Benzoyltriethylsilane (e.g., 5.0 g, 22.7 mmol) is dissolved in anhydrous diethyl ether (30 mL) in the reaction flask.
- **Reaction Execution:** The flask is cooled to 0 °C using an ice bath. A solution of phenyllithium (e.g., 1.8 M in cyclohexane/ether, 13.9 mL, 25.0 mmol) is added dropwise from the dropping funnel to the stirred solution of benzoyltriethylsilane over a period of 30 minutes.
- **Reaction Monitoring:** The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
- **Purification:** The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure (1-phenyl-1-triethylsiloxy)benzene.

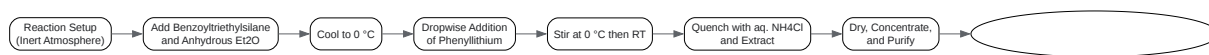
Data Presentation:

Reactant 1 (mmol)	Reactant 2 (mmol)	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
Benzoyltriethylsilane (22.7)	Phenyllithium (25.0)	Diethyl Ether	0 to RT	3	(1-phenyl-1-triethylsiloxy)benzene	Typically >85%

Table 1: Summary of quantitative data for the reaction of benzoyltriethylsilane with phenyllithium.

Mandatory Visualizations

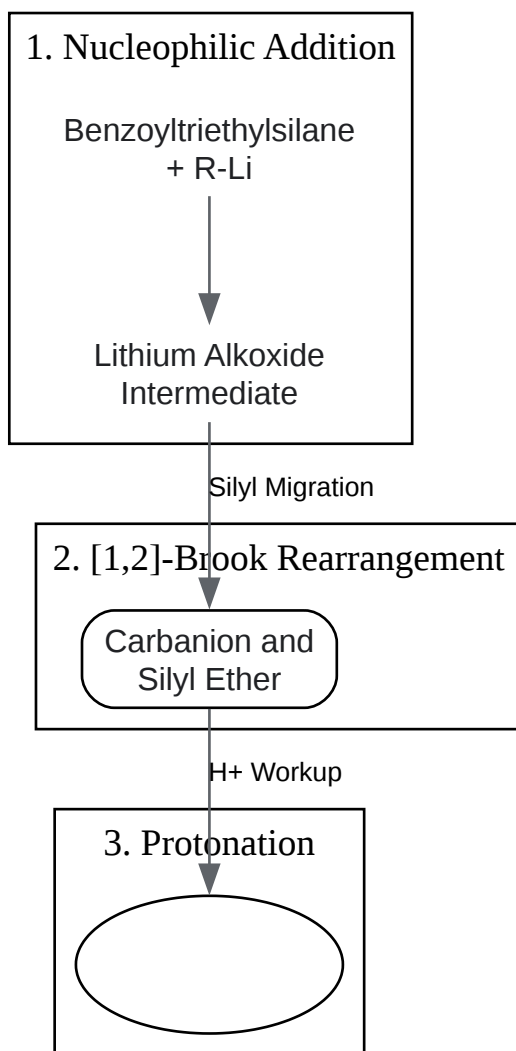
Experimental Workflow



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Caption: Workflow for the synthesis of (1-phenyl-1-triethylsiloxy)benzene.

Signaling Pathway: The Brook Rearrangement Mechanism



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Caption: Mechanism of the Brook rearrangement in the reaction of benzoyltriethylsilane.

Safety Precautions

- Organolithium reagents such as phenyllithium are highly reactive, pyrophoric, and corrosive. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
- Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried and handled to prevent quenching of the organolithium reagent.

- The quenching process with aqueous ammonium chloride can be exothermic. It should be performed slowly and with cooling.

Conclusion

This protocol provides a detailed method for the successful application of benzoyltriethylsilane in a Brook rearrangement-mediated synthesis. The reaction is generally high-yielding and provides a reliable route to functionalized silyl ethers. This methodology is of significant interest to researchers in organic synthesis and drug development for the construction of complex molecular architectures.

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References

- 1. bora.uib.no [bora.uib.no]
- 2. Brook Rearrangement [organic-chemistry.org]
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